Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate
CAS No.:
Cat. No.: VC15928294
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O2 |
|---|---|
| Molecular Weight | 250.34 g/mol |
| IUPAC Name | tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate |
| Standard InChI | InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-7-5-4-6-14(16)8-11(9-14)10-15/h11H,4-9H2,1-3H3 |
| Standard InChI Key | FUPRDJXCZTVHOV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC12CC(C2)C#N |
Introduction
Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate is a specialized organic compound with significant relevance in chemical synthesis and medicinal chemistry. This compound features a unique spirocyclic structure, incorporating both nitrogen and cyano functional groups, which contribute to its biological activity and chemical reactivity.
Key Characteristics:
-
Molecular Formula: Not explicitly provided, but the structure includes tert-butyl, cyano, aza, and carboxylate groups.
-
Molecular Weight: Approximately 239.31 g/mol.
-
Classification: Classified as a spirocyclic amine and an ester, indicating its utility in organic synthesis and drug development.
Applications and Biological Activity
Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate participates in several chemical reactions due to its functional groups. The compound's mechanism of action primarily involves interactions with biological targets through binding affinity influenced by its structural features. Research indicates that such compounds may exhibit biological activity by modulating enzyme functions or interacting with receptor sites.
Storage and Handling:
The compound should be stored in a cool, dry place away from light to maintain its integrity.
Comparison with Related Compounds
Several compounds share similarities with tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate in terms of structure and potential applications:
Research Findings and Future Directions
Research on tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate highlights its potential in medicinal chemistry due to its unique structural features and biological activity. Further studies are needed to fully explore its applications in drug development and to understand its interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume